molecular formula C20H14Cl2N4O2 B2389839 2,4-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 953149-25-2

2,4-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No.: B2389839
CAS No.: 953149-25-2
M. Wt: 413.26
InChI Key: NBHBTMQPISWKDG-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a chemical compound with the molecular formula C20H14Cl2N4O2 It is known for its complex structure, which includes a benzamide core substituted with dichloro and methoxyimidazo groups

Preparation Methods

The synthesis of 2,4-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-dichlorobenzoyl chloride with 3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

2,4-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The imidazo[1,2-b]pyridazin-2-yl moiety can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2,4-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

2,4-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can be compared with other similar compounds, such as:

    N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: This compound also contains a chlorinated aromatic ring and is used in similar applications.

    6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one: Known for its potent biological activities, particularly as a phosphodiesterase inhibitor.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyimidazo group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dichloro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4O2/c1-28-19-8-7-18-24-17(11-26(18)25-19)12-3-2-4-14(9-12)23-20(27)15-6-5-13(21)10-16(15)22/h2-11H,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHBTMQPISWKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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